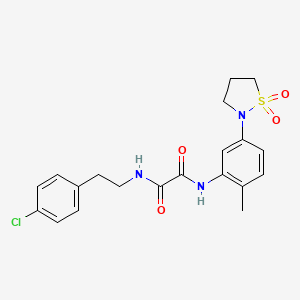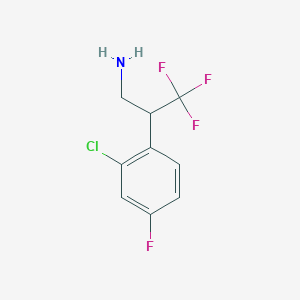![molecular formula C19H21N3O5S2 B2896454 methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1787880-48-1](/img/structure/B2896454.png)
methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has explored efficient synthetic routes for α-aminophosphonic esters and acids derived from furan, thiophene, and pyrazole, demonstrating the interest in synthesizing compounds with these heterocyclic moieties for various applications, including potential pharmaceutical uses (Boduszek, 1995).
C-H Bond Activation and Borylation
The activation of C-H bonds in furans and thiophenes using iron-methyl complexes has been investigated, highlighting a method for modifying these heterocycles in a manner that could be applicable to the synthesis or functionalization of the queried compound (Hatanaka, Ohki, & Tatsumi, 2010).
Palladium-Catalyzed Oxidative Carbonylation
Direct palladium-catalyzed oxidative carbonylation has been used to synthesize furan-3-carboxylic esters from 3-yne-1,2-diol derivatives, illustrating a technique for constructing complex furan derivatives which might be adaptable for synthesizing or modifying the compound (Gabriele et al., 2012).
Anti-Proliferative Activities of Heterocyclic Compounds
A study on the synthesis of heterocyclic compounds derived from cyclohexan-1,3-dione, with reactions involving furan-2-carbaldehyde or thiophene-2-carbaldehyde, has been conducted. These compounds showed anti-proliferative activities against selected cancer cell lines, indicating the potential medicinal applications of heterocyclic compounds (Mohareb, Milad, & Masoud, 2021).
Antioxidative Activity of Heterocyclic Compounds
The antioxidative activity of heterocyclic compounds found in coffee volatiles produced by the Maillard reaction was investigated, with pyrroles showing significant antioxidative activity. This study suggests potential applications of heterocyclic compounds in antioxidant formulations (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).
properties
IUPAC Name |
methyl 3-[furan-2-ylmethyl-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-21-16-7-3-6-14(16)15(20-21)12-22(11-13-5-4-9-27-13)29(24,25)17-8-10-28-18(17)19(23)26-2/h4-5,8-10H,3,6-7,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLWTCMHSFKVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)S(=O)(=O)C4=C(SC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2896372.png)
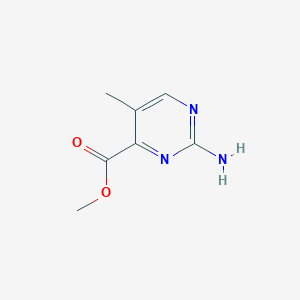
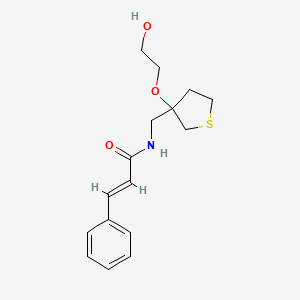
![2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2896378.png)
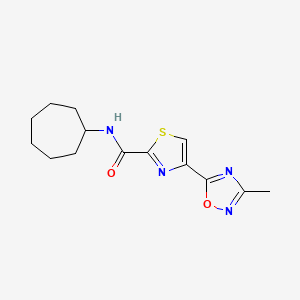

![1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B2896381.png)
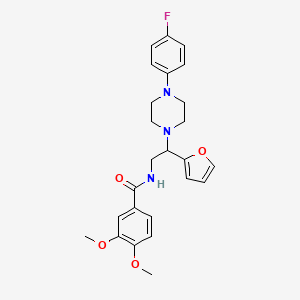

![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2896385.png)
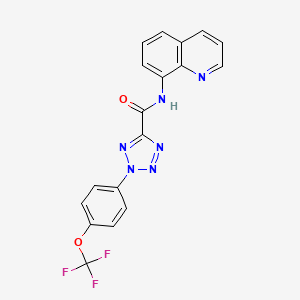
![2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B2896390.png)
